Chromotropic acid disodium salt

Catalog No.
S1510945
CAS No.
129-96-4
M.F
C10H6Na2O8S2
M. Wt
364.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chromotropic acid disodium salt

CAS Number

129-96-4

Product Name

Chromotropic acid disodium salt

IUPAC Name

disodium;4,5-dihydroxynaphthalene-2,7-disulfonate

Molecular Formula

C10H6Na2O8S2

Molecular Weight

364.3 g/mol

InChI

InChI=1S/C10H8O8S2.2Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2

InChI Key

AFGPCIMUGMJQPD-UHFFFAOYSA-L

SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+]

The exact mass of the compound 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4883. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chromotropic acid disodium salt (CAS 129-96-4) is a highly water-soluble, naphthalene-based reagent primarily utilized for the specific colorimetric quantification of formaldehyde and certain metal ions, including titanium and chromium. Its utility also extends to its role as a key intermediate in the synthesis of various azo dyes. The disodium salt form is specifically manufactured to ensure high solubility and stability in aqueous solutions, which is a critical attribute for preparing reliable and reproducible analytical reagents and reaction mixtures.

Substituting the disodium salt with its free acid form (CAS 148-25-4) is a common point of failure in established workflows. The free acid has significantly lower aqueous solubility, complicating the preparation of standardized reagent solutions and requiring pH adjustments that can alter reaction kinetics. For analytical applications, switching to alternative reagents like acetylacetone for formaldehyde detection introduces different reaction mechanisms and susceptibility to interferences from other aldehydes, ketones, and sample matrices, invalidating methods standardized on chromotropic acid's high specificity. In synthesis, using a grade with different impurity profiles can directly impact the yield and purity of downstream azo dyes.

Superior Aqueous Solubility for Simplified Reagent Preparation

The disodium salt form is specified as 'very soluble' in water, a key handling advantage over the free acid form. ACS reagent guidelines specify dissolving 5.0 g of the salt in 100 mL of hot water to test for solution clarity, a concentration that is often difficult to achieve with the free acid without significant pH modification. This high solubility is a deliberate manufacturing choice to facilitate the rapid and reliable preparation of aqueous stock solutions for analytical and synthesis workflows.

Evidence DimensionAqueous Solubility
Target Compound DataVery soluble; readily dissolves 5.0 g in 100 mL hot water.
Comparator Or BaselineChromotropic acid (free acid) has lower aqueous solubility, requiring 20% less material (4.0 g) for the same clarity test and often needing pH adjustment.
Quantified DifferenceThe salt form allows for at least a 25% higher concentration in initial solution preparation under ACS test conditions.
ConditionsACS Reagent Chemicals testing protocol for 'Clarity of Solution'.

For any laboratory or industrial process, high solubility saves time, reduces the need for pH adjustment, and ensures more consistent batch-to-batch reagent preparation, directly impacting workflow efficiency and reproducibility.

High Specificity for Formaldehyde in Complex Mixtures

The chromotropic acid method is highly specific for formaldehyde. In a study investigating interferences, the method showed no significant response to other aldehydes and ketones, straight-chain alcohols, or aromatic hydrocarbons. This specificity is a critical differentiator from other common methods, such as the acetylacetone (Hantzsch) reaction, which can suffer from interferences. For instance, one study noted that in the analysis of cosmetics containing formaldehyde-releasing preservatives, the acetylacetone method yielded results 1.62 to 17.35 times higher than a specific HPLC method, indicating significant overestimation, whereas the chromotropic acid method is based on a reaction specific to formaldehyde.

Evidence DimensionAnalytical Specificity / Interference
Target Compound DataMethod is specific to formaldehyde; shows no significant interference from other aldehydes, ketones, or alcohols.
Comparator Or BaselineAcetylacetone method can overestimate formaldehyde content by 1.6x to 17.4x in the presence of formaldehyde-releasing agents compared to a reference HPLC method.
Quantified DifferenceDemonstrates significantly lower susceptibility to cross-reactivity with common organic compounds compared to the acetylacetone method.
ConditionsSpectrophotometric determination of formaldehyde in air and cosmetic samples.

For quality control and regulatory compliance, using a highly specific reagent prevents costly false positives and ensures accurate quantification of formaldehyde in complex industrial or consumer products.

Demonstrated Stability in Prepared Analytical Reagents

The prepared reagent solution of chromotropic acid in concentrated sulfuric acid exhibits notable stability, a key factor for laboratory efficiency. One standard method reports that a 0.2% reagent solution is stable for at least 2 days. Another study developing a detection method for formalin noted that after color development, the absorbance reading at 580 nm was stable for 180 minutes (3 hours) with a standard deviation of only 0.0027 on an average absorbance of 0.189. This contrasts with other reagents, such as those based on p-dimethylaminobenzaldehyde (PDAB), which often suffer from poor reagent stability and limited reproducibility.

Evidence DimensionReagent Solution Stability
Target Compound DataReagent solution stable for at least 2 days; developed color stable for 3 hours with a standard deviation of 0.0027.
Comparator Or BaselineConventional spectrophotometric methods based on p-dimethylaminobenzaldehyde (PDAB) often suffer from poor reagent stability.
Quantified DifferenceProvides a multi-day window for reagent use and a multi-hour window for measurement, improving workflow flexibility over less stable reagents.
ConditionsReagent prepared in concentrated sulfuric acid for spectrophotometric analysis.

A stable reagent reduces waste, minimizes the need for daily preparation, and ensures consistent performance across multiple samples and runs, leading to more reliable data and lower operational costs.

Quality Control: Quantification of Formaldehyde in Industrial Materials and Consumer Goods

This compound is the right choice for accurately measuring formaldehyde content in materials like resins, textiles, or cosmetics, especially when the sample matrix contains other aldehydes or alcohols that would interfere with less specific reagents. Its high specificity ensures that analytical results are reliable for regulatory submissions and product safety verification.

Environmental and Air Quality Monitoring

Due to its sensitivity and specificity, the chromotropic acid method is a reference standard (e.g., NIOSH Method 3500) for determining formaldehyde concentrations in air. The stability of the reagent makes it suitable for both laboratory-based analysis of collected samples and potentially for automated monitoring systems where reagent longevity is critical.

Precursor for Azo Dye Synthesis

As a foundational dihydroxynaphthalene building block, this salt is a critical precursor for a wide range of acid, mordant, and direct azo dyes. Procuring the high-purity disodium salt form is essential for ensuring predictable reaction stoichiometry, high coupling efficiency, and achieving the desired purity and color properties in the final dye product.

Trace Metal Analysis in Aqueous Samples

The compound serves as a sensitive colorimetric reagent for the determination of metal ions like Titanium (IV). Its high water solubility facilitates its use in aqueous environmental or industrial process samples where trace metal contamination is a concern, offering a straightforward spectrophotometric alternative to more complex instrumental techniques.

Physical Description

White to off-white needle-like crystals; [Mallinckrodt Baker MSDS]

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

363.92994806 g/mol

Monoisotopic Mass

363.92994806 g/mol

Heavy Atom Count

22

Related CAS

148-25-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

129-96-4
3888-44-6

General Manufacturing Information

2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, sodium salt (1:2): ACTIVE

Dates

Last modified: 08-15-2023

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